N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Amidation Reaction:
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate compound with ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions (e.g., heat, light).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Study of its effects on various biological systems and its potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biology: Investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide
- N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide
- N-(2-ethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups may influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-3-30-21-15-9-7-13-19(21)26-25(29)23-22(18-12-6-8-14-20(18)31-23)27-24(28)17-11-5-4-10-16(17)2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFADGICYXUDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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